molecular formula C23H18N2O2S B2398340 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide CAS No. 352329-78-3

2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide

Cat. No.: B2398340
CAS No.: 352329-78-3
M. Wt: 386.47
InChI Key: CGHKWUHCOHCGKK-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

The synthesis of 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide typically involves the reaction of 2-aminothiazole with a substituted benzoyl chloride under appropriate conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Chemical Reactions Analysis

2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits significant antibacterial and antifungal activities, making it a potential candidate for developing new antimicrobial agents.

    Medicine: Due to its anti-inflammatory and antitumor properties, it is being investigated for potential therapeutic applications in treating various inflammatory diseases and cancers.

    Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers

Comparison with Similar Compounds

Similar compounds to 2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

    Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

    Abafungin: An antifungal drug used to treat fungal infections.

    Bleomycin: An antineoplastic drug used in cancer therapy.

Compared to these compounds, this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2S/c1-27-21-10-6-5-9-19(21)22(26)24-18-13-11-16(12-14-18)20-15-28-23(25-20)17-7-3-2-4-8-17/h2-15H,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHKWUHCOHCGKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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